tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13815277
Molecular Formula: C21H34BN3O4
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H34BN3O4 |
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Molecular Weight | 403.3 g/mol |
IUPAC Name | tert-butyl 4-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C21H34BN3O4/c1-15-16(22-28-20(5,6)21(7,8)29-22)9-10-17(23-15)24-11-13-25(14-12-24)18(26)27-19(2,3)4/h9-10H,11-14H2,1-8H3 |
Standard InChI Key | QWZVRXWTKLDDTM-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₂₄H₃₈BN₃O₄, with a molecular weight of 443.39 g/mol . Its structure comprises three distinct moieties:
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Piperazine backbone: The Boc group at the 1-position protects the secondary amine, enhancing stability during synthetic manipulations .
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Pyridine ring: A methyl group at the 6-position and a boronic ester at the 5-position enable regioselective functionalization .
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Pinacol boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions .
Key Physical Properties:
Property | Value | Source |
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Melting Point | 165–169°C | |
Boiling Point | 515.9±50.0°C (Predicted) | |
Density | 1.14±0.1 g/cm³ (Predicted) | |
Solubility | Low in water; soluble in THF, DCM |
The compound’s ¹H NMR spectrum (DMSO-d₆) displays characteristic peaks: δ 8.40 (s, pyridine-H), 3.81–3.74 (m, piperazine-H), and 1.43 (s, Boc-H) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the pyridine and piperazine rings:
Step 1: Piperazine Protection
Piperazine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in toluene at 80–90°C, yielding tert-butyl piperazine-1-carboxylate .
Step 2: Pyridine Functionalization
A halogenated pyridine (e.g., 5-bromo-2-chloro-6-methylpyridine) undergoes nucleophilic aromatic substitution (SNAr) with Boc-piperazine. Cyclohexyl magnesium chloride is often used to enhance nucleophilicity, achieving yields >70% .
Step 3: Boronic Ester Installation
The bromine substituent is replaced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)), yielding the final product .
Optimization Strategies
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Catalyst Selection: PdCl₂(PPh₃)₂ or Pd(OAc)₂ with XPhos ligand improves coupling efficiency .
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Solvent Systems: 1,4-Dioxane/water mixtures enhance reaction homogeneity .
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Temperature: Reactions proceed optimally at 90–110°C under inert atmospheres .
Applications in Medicinal Chemistry
Cross-Coupling Reactions
The boronic ester moiety enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in kinase inhibitors (e.g., crizotinib analogs) . For example:
Drug Intermediate Synthesis
The compound serves as a precursor for:
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Anticancer agents: Piperazine-pyridine hybrids target CDK4/6 and EGFR kinases .
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Antimicrobials: Structural analogs inhibit bacterial DNA gyrase.
Case Studies
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